molecular formula C9H7F3N4S B3337900 2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 832737-83-4

2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B3337900
CAS No.: 832737-83-4
M. Wt: 260.24 g/mol
InChI Key: GXSYPILJVPHYFW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a hydrazinyl group at position 2, a thiophen-2-yl substituent at position 4, and a trifluoromethyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π interactions in biological targets . The hydrazinyl moiety offers reactivity for further functionalization, such as condensation with aldehydes to form Schiff bases or acylation to generate hydrazides .

Properties

IUPAC Name

[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c10-9(11,12)7-4-5(6-2-1-3-17-6)14-8(15-7)16-13/h1-4H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSYPILJVPHYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201427
Record name 2-Hydrazinyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-83-4
Record name 2-Hydrazinyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a thiophene derivative and a trifluoromethyl-substituted nitrile.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a nucleophilic substitution reaction, where hydrazine is reacted with the pyrimidine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The thiophenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, while the thiophenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of this compound vary in substituents at positions 2, 4, and 5. Key differences include:

Compound Name Substituents (Position 2, 4, 6) Molecular Formula Molecular Weight (g/mol) Key Features
2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine Hydrazinyl, thiophen-2-yl, trifluoromethyl C₉H₇F₃N₄S 284.24 High reactivity due to hydrazine; thiophene enhances aromatic interactions
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, 3-nitrophenoxy, thiophen-2-yl C₁₄H₈ClN₃O₃S 333.75 Nitro group increases electron-withdrawing effects; chloro substituent for cross-coupling
2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine Hydrazinyl, 4-methoxyphenyl, thiophen-2-yl C₁₅H₁₃N₄OS 297.35 Methoxy group improves solubility; retained hydrazine reactivity
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine Amino, thiophen-2-yl, trifluoromethyl C₉H₆F₃N₃S 269.22 Amino group offers hydrogen-bonding potential; simpler structure
2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine Hydrazinyl, phenyl, thiophen-2-yl (dihydro) C₁₄H₁₃N₄S 281.34 Dihydropyrimidine core introduces conformational flexibility

Notes:

  • The trifluoromethyl group is conserved in many analogs to maintain metabolic stability and lipophilicity.
  • Thiophen-2-yl is often retained for its aromatic interactions but can be replaced with phenyl or substituted phenyl groups to modulate electronic properties .

Key Challenges :

  • Low yields (~50%) in hydrazine substitution steps due to competing side reactions .
  • Purification difficulties for trifluoromethyl-containing compounds due to high lipophilicity .

Pharmacological and Chemical Properties

Compound Reported Activities Reference
2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine Antibacterial (Gram-positive), antioxidant
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Not explicitly stated; structural similarity to kinase inhibitors
2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine Potential CNS activity due to dihydro core

Unresolved Questions :

  • The target compound’s antibacterial/antioxidant efficacy remains untested.
  • Role of the hydrazinyl group in cytotoxicity requires further investigation .

Biological Activity

2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with hydrazinyl, thiophenyl, and trifluoromethyl substituents. Its molecular formula is C9H7F3N4S\text{C}_9\text{H}_7\text{F}_3\text{N}_4\text{S} and its molecular weight is 260.24 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Klebsiella pneumoniae128 µg/mL10

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, likely through the activation of caspases and the release of cytochrome c from mitochondria.

Case Study: Apoptotic Induction in HeLa Cells

A study conducted on HeLa cells treated with varying concentrations of this compound revealed:

  • IC50 Value : Approximately 25 µM
  • Caspase Activation : Significant increase in caspase-3 activity was observed.
  • Cell Cycle Arrest : The compound caused a G1 phase arrest in a dose-dependent manner.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha20050
IL-615030

The biological activity of this compound is attributed to its structural features that facilitate interactions with specific biological targets. The hydrazinyl group can form covalent bonds with active sites of enzymes or receptors, while the thiophenyl group enhances binding affinity through π-stacking interactions. Additionally, the trifluoromethyl group may contribute to increased lipophilicity, improving cellular uptake.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Caspase Activation : Induction of apoptosis through activation of caspases.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokines via inhibition of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

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